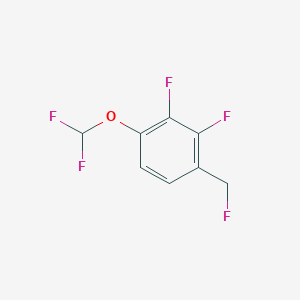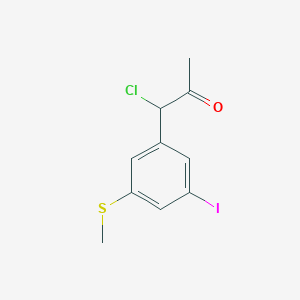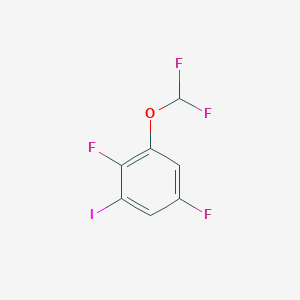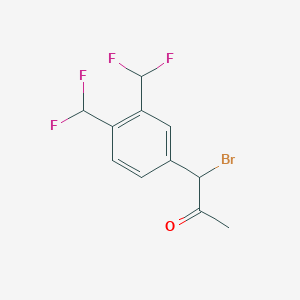
1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoromethylbenzene and bromopropanone.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting materials, followed by the addition of bromopropanone to form the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products: The major products formed from these reactions include substituted derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of difluoromethyl groups on biological activity and molecular interactions.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects.
Pathways Involved: The pathways involved in the compound’s mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation. The presence of difluoromethyl groups enhances the compound’s ability to interact with these pathways, leading to its unique biological activity.
Comparaison Avec Des Composés Similaires
1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one and 1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one.
Uniqueness: The presence of difluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H9BrF4O |
|---|---|
Poids moléculaire |
313.09 g/mol |
Nom IUPAC |
1-[3,4-bis(difluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(17)9(12)6-2-3-7(10(13)14)8(4-6)11(15)16/h2-4,9-11H,1H3 |
Clé InChI |
GYHFYAFYOCQOGL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)C(F)F)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



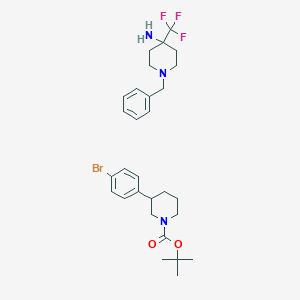


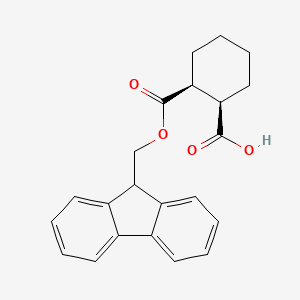



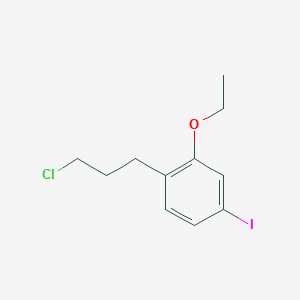
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14046056.png)

